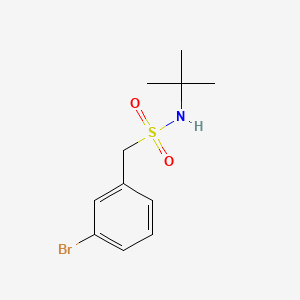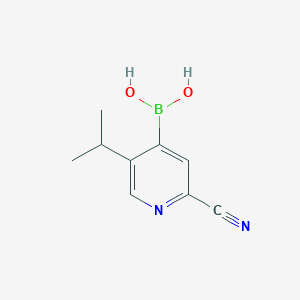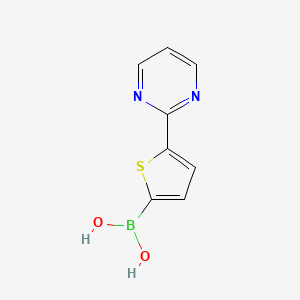
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde is an organic compound that features a cyclobutane ring substituted with a tetrahydropyran moiety and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde typically involves the formation of the cyclobutane ring followed by the introduction of the tetrahydropyran moiety and the aldehyde group. One common method involves the use of cyclobutane derivatives and tetrahydropyran intermediates under specific reaction conditions. For example, the reaction of cyclobutane carboxylic acid with tetrahydropyran-4-ylmethanol in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
化学反应分析
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyran moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carboxylic acid.
Reduction: 3-(Tetrahydro-2H-pyran-4-yl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The tetrahydropyran moiety can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
相似化合物的比较
Similar Compounds
Tetrahydropyran: A six-membered ring containing five carbon atoms and one oxygen atom.
Cyclobutane: A four-membered ring containing four carbon atoms.
Cyclobutane carboxaldehyde: A cyclobutane ring with an aldehyde functional group.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)cyclobutane-1-carbaldehyde is unique due to the combination of the cyclobutane ring, tetrahydropyran moiety, and aldehyde group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H16O2 |
|---|---|
分子量 |
168.23 g/mol |
IUPAC 名称 |
3-(oxan-4-yl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-8-5-10(6-8)9-1-3-12-4-2-9/h7-10H,1-6H2 |
InChI 键 |
MTAGXUCKAWCKKD-UHFFFAOYSA-N |
规范 SMILES |
C1COCCC1C2CC(C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Naphthalenesulfonic acid, 7-amino-4-[(phenylsulfonyl)oxy]-, monosodium salt](/img/structure/B14088882.png)
![2-[2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14088884.png)
![benzyl N-[1-hydroxy-3-(oxan-3-yl)propan-2-yl]carbamate](/img/structure/B14088890.png)
![1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14088895.png)



![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(2H-indazol-3-yl)propanamide](/img/structure/B14088919.png)

![2-Butyl-1-(3-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088933.png)
![Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-](/img/structure/B14088946.png)
![1-[Ethoxy(ethyl)phosphoryl]oxyheptan-2-one](/img/structure/B14088953.png)
![9-benzyl-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088955.png)
